molecular formula C16H15ClN2O B4847411 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole

2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole

Cat. No.: B4847411
M. Wt: 286.75 g/mol
InChI Key: VFWSWOLMCVCDFE-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole typically involves the reaction of 2-chlorophenol with a suitable benzimidazole precursor. One common method includes the use of oxirane intermediates, where the oxirane ring is opened by nucleophilic attack from the benzimidazole nitrogen, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions. The use of high-purity reagents and catalysts is crucial to ensure the efficiency and yield of the reaction. Solid-phase extraction and high-performance liquid chromatography (HPLC) are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole involves its interaction with specific molecular targets. The chlorophenoxy group can disrupt cellular processes by interfering with nutrient transport and growth. This disruption can lead to cell death, making the compound effective in applications such as herbicides .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenoxy)methyl]oxirane
  • 2-Methyl-4-chlorophenoxyacetic acid
  • 2-[(2-Chlorophenoxy)methyl]-1-ethylbenzimidazole derivatives

Uniqueness

This compound stands out due to its unique combination of the benzimidazole core and the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-2-19-14-9-5-4-8-13(14)18-16(19)11-20-15-10-6-3-7-12(15)17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSWOLMCVCDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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